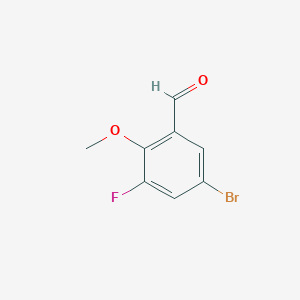

5-Bromo-3-fluoro-2-methoxybenzaldehyde

Description

Contextualization within Halogenated Aromatic Aldehydes in Organic Synthesis

Halogenated aromatic aldehydes are a significant class of compounds in organic chemistry, serving as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules. mdpi.com The substitution of one or more hydrogen atoms on the benzene (B151609) ring with halogens like fluorine, chlorine, and bromine significantly alters the electronic properties and reactivity of the parent benzaldehyde (B42025) molecule. mdpi.comresearchgate.net This modification makes them valuable precursors for pharmaceuticals, agrochemicals, and dyes. mdpi.com

The presence of halogens offers several advantages in synthetic chemistry:

Modulation of Reactivity : Halogens are electron-withdrawing groups, which can influence the reactivity of the aldehyde functional group and the aromatic ring. This effect is crucial for directing further chemical transformations.

Introduction of Functional Handles : The carbon-halogen bond serves as a reactive site for various transformations, most notably in cross-coupling reactions (like Suzuki, Stille, and Heck couplings), which are fundamental for creating carbon-carbon bonds. nih.gov

Influence on Pharmacological Properties : In medicinal chemistry, the incorporation of halogens, particularly fluorine, is a common strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govnih.gov Approximately one-third of drugs in clinical trials are halogenated, highlighting the importance of this chemical feature. nih.gov

The specific combination of substituents in 5-Bromo-3-fluoro-2-methoxybenzaldehyde—a bromine atom, a fluorine atom, and a methoxy (B1213986) group—provides a unique chemical profile. The bromine atom is an excellent handle for cross-coupling reactions. The fluorine atom can increase the compound's biological activity and metabolic stability in potential pharmaceutical applications. nih.gov The methoxy group, being electron-donating, can also influence the orientation of subsequent substitution reactions on the aromatic ring. This multi-functional substitution pattern makes compounds like this compound highly valuable starting materials for constructing diverse and complex molecular architectures.

Overview of Scholarly Research Trajectories for this compound Derivatives

While direct and extensive scholarly research focusing specifically on the derivatives of this compound is not widely documented in publicly available literature, the research trajectories can be inferred from studies on structurally analogous halogenated benzaldehydes. The aldehyde group is highly reactive and serves as a key starting point for synthesizing a variety of compound classes. Research on similar substituted benzaldehydes consistently points toward their use as precursors for molecules with potential biological and material science applications.

For instance, the related compound 5-Bromo-2-hydroxy-3-methoxybenzaldehyde is used as an intermediate in the synthesis of complex molecules, including mixed copper-based complexes that have been investigated as potential dual-function antitumor drug candidates. guidechem.com Similarly, derivatives of 2-fluoro-5-methoxybenzaldehyde (B34865) have been synthesized to create larger, more complex structures such as porphyrins and hydrazones. Research on 2-Bromo-5-fluorobenzaldehyde has shown its utility in the synthesis of quinazolinones, a class of compounds known for antitumor activity. researchgate.net

Based on these established research patterns for analogous compounds, the primary scholarly research trajectories for derivatives of this compound would likely involve the following areas:

Synthesis of Schiff Bases: The reaction of the aldehyde group with primary amines to form Schiff bases is a common derivatization. These resulting imines are versatile intermediates themselves and are often explored for their biological activities, including as ligands in coordination chemistry.

Formation of Heterocyclic Compounds: Halogenated benzaldehydes are frequently used in condensation reactions to form various heterocyclic systems. As seen with related compounds, derivatives could be used to synthesize quinazolinones, benzimidazoles, or other nitrogen- and oxygen-containing heterocycles that form the core of many pharmaceutically active molecules. guidechem.comresearchgate.net

Carbon-Carbon Bond Forming Reactions: The aldehyde can be used in reactions like the Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, or in aldol (B89426) and similar condensation reactions to build larger carbon skeletons. These are foundational steps for creating complex organic molecules from simpler precursors. ossila.com

The table below summarizes the types of derivatives and their fields of application based on research into structurally similar halogenated benzaldehydes.

| Precursor Compound (Analogue) | Derivative Class | Field of Application/Research |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | Schiff Base Ligands, Copper Complexes | Medicinal Chemistry (Antitumor agents) guidechem.com |

| 2-Fluoro-5-methoxybenzaldehyde | Porphyrins, Hydrazones | Materials Science, Organic Synthesis |

| 2-Bromo-5-fluorobenzaldehyde | Quinazolinones | Medicinal Chemistry (Antitumor agents) researchgate.net |

| 2-Fluoro-3-methoxybenzaldehyde | Benzosuberone derivatives, Bicyclic heterocycles | Pharmaceutical Synthesis ossila.com |

Given its specific combination of functional groups, this compound represents a promising, though currently under-explored, building block for the synthesis of novel compounds in medicinal and materials chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAUQTIUKLWHGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281891 | |

| Record name | 5-Bromo-3-fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470668-70-3 | |

| Record name | 5-Bromo-3-fluoro-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470668-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 3 Fluoro 2 Methoxybenzaldehyde

Regioselective Synthesis Strategies for Benzene (B151609) Ring Functionalization

Achieving the desired 1,2,3,5-substitution pattern on the benzene ring of 5-Bromo-3-fluoro-2-methoxybenzaldehyde requires careful selection and sequencing of synthetic transformations. The directing effects of the substituents play a crucial role in determining the outcome of each reaction step.

Directed Ortho-Metalation and Formylation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of synthesizing this compound, a plausible retrosynthetic analysis would involve the formylation of a pre-functionalized benzene ring. A potential starting material could be 1-bromo-3-fluoro-2-methoxybenzene. The methoxy (B1213986) group can act as a directed metalation group (DMG), guiding a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate the adjacent ortho position (C4). Subsequent quenching of the resulting aryllithium species with a formylating agent, such as N,N-dimethylformamide (DMF), would introduce the aldehyde group at the desired position.

However, the presence of the bromo and fluoro substituents complicates this approach. The fluorine atom is also an ortho-directing group, potentially leading to a mixture of products. Furthermore, the bromo substituent could undergo lithium-halogen exchange. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, would be crucial to favor the desired regioselectivity. For instance, the use of a bulky base or a specific coordinating solvent might enhance the directing effect of the methoxy group over the fluoro group.

An alternative DoM approach could start from 1-bromo-5-fluoro-2-methoxybenzene. In this case, the methoxy group would direct metalation to the C6 position, which upon formylation would yield the target molecule. The success of this strategy would again depend on controlling the regioselectivity and avoiding side reactions.

Table 1: Key Considerations for Directed Ortho-Metalation and Formylation

| Factor | Consideration | Potential Outcome |

| Directing Group | The methoxy group is a potent directing group, but the fluoro group can also direct metalation. | Competition between directing groups can lead to a mixture of regioisomers. |

| Organolithium Reagent | The choice of n-BuLi, s-BuLi, or t-BuLi can influence the regioselectivity and the rate of lithium-halogen exchange. | A less reactive alkyllithium may minimize lithium-halogen exchange with the bromo substituent. |

| Solvent | Coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether can influence the aggregation state and reactivity of the organolithium reagent. | Optimization of the solvent system is necessary for achieving high yields and selectivity. |

| Temperature | Low temperatures (e.g., -78 °C) are typically required to control the reactivity of the organolithium species and prevent side reactions. | Precise temperature control is critical for the success of the reaction. |

| Formylating Agent | N,N-Dimethylformamide (DMF) is a common and effective formylating agent for aryllithium species. | Other formylating agents could be explored to optimize the reaction. |

Halogenation Protocols (Bromination and Fluorination)

The introduction of the bromo and fluoro substituents can be achieved through electrophilic aromatic substitution reactions. The order of these halogenations is critical to ensure the correct regiochemistry.

Bromination:

Starting with 3-fluoro-2-methoxybenzaldehyde (B1315121), electrophilic bromination would be directed by the activating methoxy group and the deactivating but ortho-, para-directing fluoro and aldehyde groups. The methoxy group is a strong activating group and will direct the incoming electrophile to the positions ortho and para to it (C1 and C5). The aldehyde group is a deactivating group and directs to the meta position (C3 and C5). The fluorine atom is a deactivating group but directs ortho and para (C2 and C4). Considering the combined directing effects, the C5 position is activated by the methoxy group and is a meta position relative to the aldehyde, making it a likely site for bromination. nih.gov

Common brominating agents include bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS). The reaction conditions would need to be carefully controlled to achieve monobromination and avoid the formation of di- or polybrominated products. google.com

Fluorination:

Introducing the fluorine atom can be more challenging. Direct electrophilic fluorination is often difficult to control. A more common approach is nucleophilic aromatic substitution (SₙAr) on a suitably activated precursor. For example, a precursor with a good leaving group (e.g., a nitro or chloro group) at the 3-position and activating groups (like the aldehyde and methoxy groups) could undergo fluorination with a fluoride (B91410) source like potassium fluoride (KF). scispace.comresearchgate.net However, the synthesis of such a precursor might be convoluted.

An alternative strategy involves starting with a commercially available fluorinated building block and introducing the other substituents.

Methoxy Group Introduction Techniques

The methoxy group is typically introduced via a Williamson ether synthesis. masterorganicchemistry.com This involves the reaction of a corresponding phenol (B47542) with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. In the synthesis of this compound, a potential precursor would be 5-bromo-3-fluoro-2-hydroxybenzaldehyde. The reaction would proceed by deprotonation of the phenolic hydroxyl group by a base (e.g., potassium carbonate or sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace the leaving group on the methylating agent.

The choice of base and solvent is important to ensure efficient reaction and to avoid potential side reactions, such as reaction at the aldehyde functionality.

Multi-Step Synthesis and Process Chemistry Optimization

The synthesis of this compound on a larger scale requires a robust and optimized multi-step process. Key considerations include streamlining the synthesis through telescoping processes and maximizing yield and purity.

Telescoping Processes for Streamlined Synthesis

Telescoping, or "one-pot" synthesis, involves performing multiple reaction steps in a single reactor without isolating the intermediates. This approach offers significant advantages in terms of reduced processing time, lower solvent consumption, and minimized waste generation. For a multi-step synthesis of this compound, several transformations could potentially be telescoped.

For instance, the directed ortho-metalation and subsequent formylation could be performed in a single pot. After the formation of the aryllithium species, the formylating agent is added directly to the reaction mixture. This avoids the isolation of the highly reactive and often unstable organometallic intermediate.

Similarly, a halogenation step followed by a subsequent reaction could be telescoped. For example, after bromination of a precursor, the crude reaction mixture could be directly subjected to the next step, such as a methoxy group introduction, after a simple work-up to remove the brominating agent and byproducts. The successful implementation of a telescoped process requires careful planning to ensure that the reagents and conditions of one step are compatible with the subsequent step.

Yield Enhancement and Purity Control in Large-Scale Preparation

Maximizing the yield and ensuring high purity are paramount in large-scale chemical synthesis. For this compound, several strategies can be employed to achieve these goals.

Yield Enhancement:

Optimization of Reaction Parameters: A thorough investigation of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and catalyst loading can significantly improve the yield of each step.

Minimizing Side Reactions: Understanding the potential side reactions, such as over-halogenation or lithium-halogen exchange, and adjusting the reaction conditions to suppress them is crucial.

Efficient Work-up and Isolation: Developing an efficient work-up procedure to minimize product loss during extraction, washing, and purification is essential.

Purity Control:

Crystallization: Crystallization is a powerful technique for purifying solid organic compounds. uct.ac.za The choice of an appropriate solvent system is critical for obtaining high-purity crystals of this compound. By carefully controlling the cooling rate and agitation, the crystal size and morphology can be optimized to minimize the inclusion of impurities. nih.gov

Chromatography: For removing closely related impurities, column chromatography may be necessary, although it is less ideal for large-scale production due to cost and solvent consumption.

Impurity Profiling: Identifying and quantifying potential impurities in the final product is crucial for quality control. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 2: Strategies for Yield Enhancement and Purity Control

| Strategy | Description | Application to this compound |

| Reaction Optimization | Systematic variation of reaction parameters to find the optimal conditions for each synthetic step. | Optimizing the conditions for ortho-metalation, halogenation, and methoxylation to maximize conversion and minimize byproducts. |

| Process Analytical Technology (PAT) | In-situ monitoring of reactions to ensure they proceed to completion and to detect any deviations from the desired pathway. | Using techniques like FTIR or Raman spectroscopy to monitor the progress of the formylation or halogenation reactions. |

| Recrystallization | Purification of the final product by dissolving it in a hot solvent and allowing it to crystallize upon cooling. uct.ac.za | Selecting an appropriate solvent system to effectively remove impurities and obtain high-purity this compound. |

| Washing | Washing the isolated solid with a suitable solvent to remove surface impurities. nih.gov | Washing the filtered crystals with a cold, non-solvating solvent to remove residual mother liquor. |

By employing these advanced synthetic methodologies and process optimization strategies, this compound can be prepared in a highly efficient and controlled manner, ensuring its availability for various applications in research and industry.

Comparison of Synthetic Routes for Efficiency and Atom Economy

A comparative analysis of synthetic routes for efficiency and atom economy is not possible due to the absence of established synthetic methods for this compound. Such a comparison requires concrete data from at least two distinct, documented routes, including details on percentage yield, reaction times, purification methods, and the molar masses of all reactants and products.

Efficiency in chemical synthesis is typically evaluated by the percentage yield, which measures the amount of desired product obtained relative to the theoretical maximum. scranton.edu Other factors include reaction conditions (temperature, pressure), reaction time, and the ease of product isolation and purification.

Atom Economy , a core principle of green chemistry, measures how efficiently the atoms from the reactants are incorporated into the final desired product. jocpr.com It is calculated using the following formula:

For instance, in a hypothetical bromination of 3-fluoro-2-methoxybenzaldehyde with elemental bromine (Br₂), the atom economy would be suboptimal because for every mole of bromine incorporated into the product, a mole of hydrogen bromide (HBr) is generated as a byproduct, representing "wasted" atoms. scranton.edu In contrast, an addition reaction, where all atoms of the reactants are incorporated into the product, would have a 100% atom economy. jocpr.com

Without specific reaction equations, a quantitative comparison for this compound cannot be performed. The following table illustrates a hypothetical comparison based on common bromination reactions of similar aromatic compounds to demonstrate the principles of efficiency and atom economy.

| Synthetic Route (Hypothetical) | Typical Reagents | Pros | Cons | Theoretical Atom Economy |

|---|---|---|---|---|

| Route A: Direct Bromination with Br₂ | 3-fluoro-2-methoxybenzaldehyde, Br₂, FeBr₃ (catalyst) | High reactivity, well-established method. | Low atom economy (HBr byproduct), hazardous Br₂. scranton.edu | ~59% |

| Route B: Bromination with NBS | 3-fluoro-2-methoxybenzaldehyde, N-Bromosuccinimide (NBS) | Easier to handle than Br₂, high selectivity. manac-inc.co.jp | Poor atom economy (succinimide byproduct). manac-inc.co.jp | ~48% |

| Route C: Oxidative Bromination | 3-fluoro-2-methoxybenzaldehyde, NaBr, H₂O₂ (oxidant) | Higher atom economy, avoids hazardous Br₂, often uses greener solvents. google.com | May require catalyst, reaction conditions can be more complex. | ~82% |

Note: The atom economy values are calculated based on a hypothetical reaction: C₈H₇FO₂ + Brominating Agent → C₈H₆BrFO₂ + Byproducts. The values are illustrative and not based on experimentally verified synthesis of the target compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.net In the context of synthesizing this compound, several strategies could be employed to create a more sustainable process, assuming a route based on the bromination of an aromatic precursor.

Use of Safer Reagents and Solvents : A primary goal would be to replace hazardous reagents like elemental bromine and volatile organic solvents. Oxidative bromination methods that use alkali metal bromides (like NaBr or KBr) with a safer oxidant (such as hydrogen peroxide) in an aqueous medium represent a greener alternative. google.com This approach generates water as the primary byproduct, significantly reducing toxicity and waste disposal issues.

Improving Atom Economy : As discussed, different synthetic routes have vastly different atom economies. Designing a synthesis that maximizes the incorporation of reactant atoms into the final product is a key green objective. Oxidative bromination pathways generally offer a much higher atom economy compared to methods using Br₂ or NBS, which generate significant stoichiometric byproducts. nih.govmanac-inc.co.jp

Catalysis : The use of catalysts is preferred over stoichiometric reagents. For electrophilic aromatic substitution, solid acid catalysts like zeolites can offer advantages. They can enhance regioselectivity, are easily separated from the reaction mixture by filtration, and can often be regenerated and reused, minimizing waste. rsc.org

Energy Efficiency : Synthetic methods that can be conducted at ambient temperature and pressure are more energy-efficient and inherently safer. The choice of reagents can influence energy requirements; for example, some highly reactive brominating agents may not require heating.

The following table summarizes how green chemistry principles could be applied to the synthesis of this compound.

| Green Chemistry Principle | Traditional Approach (Example) | Greener Alternative | Benefit |

|---|---|---|---|

| Prevent Waste | Use of NBS, generating succinimide (B58015) waste. manac-inc.co.jp | Oxidative bromination with H₂O₂. google.com | Reduces byproducts; water is the only major byproduct. |

| Atom Economy | Direct bromination with Br₂ (low atom economy). scranton.edu | Oxidative bromination using NaBr. nih.gov | Maximizes incorporation of bromine from the source. |

| Less Hazardous Synthesis | Use of highly toxic and corrosive liquid Br₂. | Use of stable, solid KBr or NaBr as the bromine source. researchgate.net | Improves safety and ease of handling. |

| Safer Solvents | Use of chlorinated solvents like CCl₄ or CH₂Cl₂. | Performing the reaction in water or using solvent-less conditions. longdom.org | Reduces toxicity, flammability, and environmental pollution. |

| Use of Catalysis | Use of stoichiometric Lewis acids (e.g., FeBr₃). | Use of recyclable heterogeneous catalysts like zeolites. rsc.org | Minimizes waste and allows for catalyst reuse. |

Without established synthetic routes, this discussion remains a theoretical application of green chemistry principles to plausible, but unconfirmed, reaction types.

Reactivity and Derivatization Chemistry of 5 Bromo 3 Fluoro 2 Methoxybenzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group is the most reactive site for nucleophilic attack and condensation reactions, providing a gateway to a vast array of molecular structures.

Nucleophilic Addition and Condensation Reactions

The aldehyde functional group in 5-Bromo-3-fluoro-2-methoxybenzaldehyde is susceptible to nucleophilic addition. One of the cornerstone reactions of carbonyl chemistry is the aldol (B89426) condensation, which involves the reaction of two carbonyl compounds to form a new β-hydroxy carbonyl compound. magritek.com This reaction can be catalyzed by either acid or base and typically results in the formation of an α,β-unsaturated carbonyl compound after a subsequent dehydration step. magritek.com

Under basic conditions, a ketone with an α-hydrogen can be deprotonated to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy carbonyl compound can then undergo elimination of water to yield an α,β-unsaturated product. magritek.com

Table 1: Potential Aldol Condensation Products

| Reactant | Product Name | Product Structure |

|---|---|---|

| Acetone | 4-(5-Bromo-3-fluoro-2-methoxyphenyl)but-3-en-2-one | BrC₆H₂(F)(OCH₃)CH=CHCOCH₃ |

| Acetophenone | 1-(5-Bromo-3-fluoro-2-methoxyphenyl)-3-phenylprop-2-en-1-one | BrC₆H₂(F)(OCH₃)CH=CHCOC₆H₅ |

| Cyclohexanone | 2-((5-Bromo-3-fluoro-2-methoxyphenyl)methylene)cyclohexan-1-one | BrC₆H₂(F)(OCH₃)CH=C₅H₈CO |

Formation of Schiff Bases and Imines

Aromatic aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. mdpi.com This reaction is fundamental in the synthesis of ligands for coordination chemistry and various biologically active molecules. nih.govresearchgate.net The synthesis involves the nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine product. nih.gov

The reaction of this compound with various aliphatic or aromatic primary amines, typically under reflux in a solvent like ethanol (B145695), yields the corresponding N-substituted imines. nih.gov

Table 2: Representative Schiff Base Synthesis

| Amine Reactant | Schiff Base Product Name | General Structure |

|---|---|---|

| Aniline | N-(5-Bromo-3-fluoro-2-methoxybenzylidene)aniline | BrC₆H₂(F)(OCH₃)CH=NC₆H₅ |

| p-Toluidine | N-(5-Bromo-3-fluoro-2-methoxybenzylidene)-4-methylaniline | BrC₆H₂(F)(OCH₃)CH=NC₆H₄CH₃ |

| Benzylamine | N-(5-Bromo-3-fluoro-2-methoxybenzylidene)-1-phenylmethanamine | BrC₆H₂(F)(OCH₃)CH=NCH₂C₆H₅ |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff Base Ligand | (BrC₆H₂(F)(OCH₃)CH=N)₂C₆H₁₀ |

Oxime Synthesis and Derivatives

Aldehydes react with hydroxylamine (B1172632) to form oximes. ijprajournal.com The synthesis is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or pyridine, in a solvent like ethanol. asianpubs.orgresearchgate.net This reaction is a reliable method for the derivatization and characterization of carbonyl compounds. asianpubs.org

The reaction of this compound with hydroxylamine hydrochloride is expected to produce this compound oxime. Due to the nature of the C=N double bond, oximes can exist as geometric isomers (E and Z isomers). wikipedia.org

Reaction Scheme for Oxime Synthesis: BrC₆H₂(F)(OCH₃)CHO + NH₂OH·HCl → BrC₆H₂(F)(OCH₃)CH=NOH + H₂O + HCl

The resulting oxime derivatives can serve as intermediates for further chemical transformations, such as the Beckmann rearrangement to form amides or dehydration to yield nitriles. wikipedia.org

Hydrazone Formation and Subsequent Cyclization Reactions

The condensation of aldehydes with hydrazines or hydrazides produces hydrazones, a class of compounds with the structure R¹R²C=NNH₂. wikipedia.org These compounds are investigated for their diverse biological activities and are valuable intermediates in organic synthesis. nih.gov The reaction of 5-bromo-2-methoxybenzaldehyde (B189313) with 2-methoxybenzohydrazide in refluxing methanol (B129727) has been reported to yield the corresponding N'-benzylidenebenzohydrazide. nih.gov A similar reaction is expected for this compound.

Hydrazones are key precursors for the synthesis of various heterocyclic compounds. For instance, they can undergo oxidative cyclization to form oxadiazoles (B1248032) or be used in the synthesis of pyrazoles. wikipedia.orgresearchgate.net

Table 3: Examples of Hydrazone Formation

| Hydrazine/Hydrazide Reactant | Hydrazone Product Name |

|---|---|

| Hydrazine Hydrate | This compound hydrazone |

| Phenylhydrazine | This compound phenylhydrazone |

| 2,4-Dinitrophenylhydrazine | This compound (2,4-dinitrophenyl)hydrazone |

| Isonicotinohydrazide | N'-(5-Bromo-3-fluoro-2-methoxybenzylidene)isonicotinohydrazide |

Reactions at the Halogen Substituents (Bromine and Fluorine)

The carbon-halogen bonds on the aromatic ring offer sites for metal-halogen exchange, a powerful tool for carbon-carbon bond formation and further functionalization.

Metal-Halogen Exchange and Subsequent Electrophilic Quenching

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that transforms an organic halide into an organometallic species. wikipedia.org This reaction typically involves the use of organolithium reagents (like n-butyllithium or t-butyllithium) or Grignard reagents. wikipedia.orgnih.gov The rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl, while aryl fluorides are generally unreactive. wikipedia.orgprinceton.edu

For this compound, the metal-halogen exchange is expected to occur selectively at the more reactive carbon-bromine bond. This reaction, typically performed at low temperatures (e.g., -78 °C to -100 °C) in an inert solvent like tetrahydrofuran (B95107) (THF), generates a potent aryllithium or aryl Grignard nucleophile. tcnj.edu This intermediate can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. The presence of the ortho-methoxy group may influence the reaction through chelation effects. wikipedia.org

Table 4: Potential Products from Metal-Halogen Exchange and Electrophilic Quench

| Reagent 1 | Reagent 2 (Electrophile) | Final Product Name |

|---|---|---|

| n-BuLi | CO₂ | 3-Fluoro-5-formyl-2-methoxybenzoic acid |

| n-BuLi | DMF (N,N-Dimethylformamide) | 3-Fluoro-2-methoxyisophthalaldehyde |

| n-BuLi | Benzaldehyde (B42025) | (3-Fluoro-5-formyl-2-methoxyphenyl)(phenyl)methanol |

| Mg | Allyl bromide | 5-Allyl-3-fluoro-2-methoxybenzaldehyde |

| n-BuLi | B(OCH₃)₃ then H₃O⁺ | (3-Fluoro-5-formyl-2-methoxyphenyl)boronic acid |

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck) for C-C Bond Formation

The bromine atom on the aromatic ring of this compound serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, typically an aryl or vinyl boronic acid or its ester, in the presence of a palladium catalyst and a base. The reaction is expected to proceed at the C-Br bond, leading to the formation of a biaryl or a styrenyl derivative, respectively. The choice of catalyst, ligand, base, and solvent would be crucial for achieving high yields and would likely require optimization. For instance, coupling with various arylboronic acids would yield a range of biaryl compounds.

Stille Coupling: In a Stille coupling, an organotin compound would be used as the coupling partner with this compound. This reaction is also palladium-catalyzed and offers a broad substrate scope. Similar to the Suzuki reaction, the C-Br bond is the reactive site for the coupling.

Heck Reaction: The Heck reaction would involve the palladium-catalyzed reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, in the presence of a base. This would result in the formation of a substituted alkene, where the aryl group from the benzaldehyde is attached to one of the carbons of the original double bond.

Hypothetical Data for Cross-Coupling Reactions of this compound

| Coupling Partner | Reaction Type | Catalyst System (Exemplary) | Product Type | Potential Yield Range |

| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl | Moderate to High |

| Vinyltributyltin | Stille | PdCl₂(PPh₃)₂ | Styrenyl | Moderate to High |

| Methyl acrylate | Heck | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | Cinnamate ester | Moderate |

Note: The data in this table is hypothetical and based on general knowledge of cross-coupling reactions. Actual experimental results may vary.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent aldehyde group and the bromine atom. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

The rate and success of the SNAr reaction are highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and polar aprotic solvents generally favor the reaction.

Potential Nucleophiles and Corresponding Products:

O-Nucleophiles (e.g., alkoxides, phenoxides): Reaction with sodium methoxide, for example, would be expected to replace the fluorine atom with a methoxy (B1213986) group, yielding a dimethoxy-substituted benzaldehyde.

N-Nucleophiles (e.g., amines): Primary or secondary amines could displace the fluorine to form the corresponding N-substituted aminobenzaldehydes.

S-Nucleophiles (e.g., thiols): Thiolates would react to form aryl thioethers.

Expected Reactivity Data for SNAr of this compound

| Nucleophile | Solvent (Exemplary) | Product Functional Group | Expected Reactivity |

| Sodium methoxide | DMF | Aryl ether | High |

| Piperidine | DMSO | Tertiary amine | Moderate to High |

| Sodium thiophenoxide | DMF | Aryl thioether | High |

Note: This table represents expected reactivity based on established principles of SNAr reactions. Specific experimental data for this compound is not available.

Reactivity of the Methoxy Group and Aromatic Ring

The methoxy group and the aromatic ring itself possess distinct reactivities that can be exploited for further functionalization.

Reactivity of the Methoxy Group:

The methoxy group is generally stable, but it can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding phenol (B47542). This demethylation would provide access to a different set of derivatives.

Reactivity of the Aromatic Ring (Electrophilic Aromatic Substitution):

Coordination Chemistry and Supramolecular Assembly of 5 Bromo 3 Fluoro 2 Methoxybenzaldehyde Derivatives

Metal Complexation via Aldehyde and Derivative Ligands

While the aldehyde group itself can coordinate to metal centers, it is more commonly converted into multidentate ligands, such as Schiff bases, to enhance the stability and complexity of the resulting metal adducts. Schiff bases, formed by the condensation of the aldehyde with a primary amine, are exceptionally versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. nih.govmdpi.com The imine or azomethine group (-C=N-) in Schiff bases provides a key coordination site, and additional donor atoms from the amine precursor can lead to bidentate, tridentate, or tetradentate chelation. mdpi.com

The synthesis of metal complexes from substituted benzaldehydes typically involves a two-step process. First, a Schiff base ligand is prepared through the condensation reaction of the aldehyde with a suitable amine in a solvent like ethanol (B145695), often under reflux. nih.govresearchgate.net For instance, ligands have been successfully prepared from precursors like 5-bromo salicylaldehyde (B1680747) or 2-amino-3,5-dibromo benzaldehyde (B42025). nih.govjocpr.com In the second step, a solution of the desired metal salt (e.g., chlorides or acetates of Mn(II), Fe(III), Co(II), Ni(II), Cu(II)) is added to the ligand solution, which is then refluxed to facilitate complex formation. nih.govresearchgate.net The resulting metal complex often precipitates from the solution and can be purified by washing and recrystallization. nih.gov

Characterization of these complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula and metal-to-ligand ratio. Spectroscopic methods are crucial for elucidating the coordination mode. In Fourier-Transform Infrared (FTIR) spectroscopy, a shift in the vibrational frequency of the azomethine (C=N) group upon complexation confirms the involvement of the imine nitrogen in bonding to the metal ion. nih.gov Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy are also employed to characterize the ligands and their complexes. semanticscholar.org

| Precursor Aldehyde | Amine Component | Metal Salt | General Synthesis Conditions | Reference |

|---|---|---|---|---|

| 5-Bromo Salicylaldehyde | 2-(4-aminophenyl)ethan-1-ol | CrCl₃·6H₂O, FeCl₃·6H₂O, MnCl₂·H₂O | Ligand and metal salt solutions in ethanol are mixed and refluxed for 2-6 hours. | nih.gov |

| 5-Bromo-2-Hydroxy Benzaldehyde | Aniline | Cu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II) salts | Ligand and metal salt solutions in ethanol are mixed and refluxed for 3 hours. | researchgate.net |

| 2-Amino-3,5-dibromo benzaldehyde | L-Valinol | Copper(II) acetate (B1210297), Nickel(II) acetate | Ligand formed in situ with triethylamine, followed by addition of metal acetate. | jocpr.com |

The coordination number and geometry of a metal complex are determined by factors including the size of the metal ion, the steric bulk of the ligands, and electronic factors. libretexts.org The substituents on the benzaldehyde ring of the ligand significantly influence the electronic environment (the ligand field) around the metal center. Electron-withdrawing groups like bromine and fluorine decrease the electron density on the donor atoms, affecting the metal-ligand bond strength. Conversely, the electron-donating methoxy (B1213986) group increases electron density. This electronic tuning can impact the resulting coordination geometry.

For transition metal complexes, common coordination numbers are four and six, leading to tetrahedral, square planar, or octahedral geometries. libretexts.orgopenstax.org For example, Schiff base complexes of Fe(III) and Cr(III) derived from 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol were proposed to have octahedral geometries, with the general formula [M(L)Cl₂(H₂O)₂]. nih.gov Similarly, octahedral structures were proposed for Co(II), Ni(II), and Cu(II) complexes with Schiff bases derived from substituted benzaldehydes and aminobenzothiazole. mdpi.com The specific geometry adopted is a balance between minimizing ligand-ligand repulsion and maximizing metal-ligand bond stability. libretexts.org

| Metal Ion | Ligand System | Proposed Coordination Geometry | Coordination Number | Reference |

|---|---|---|---|---|

| Fe(III), Cr(III) | Schiff base of 4-bromo-salicylaldehyde | Octahedral | 6 | nih.gov |

| Mn(II) | Schiff base of 2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]-4-methoxy phenol (B47542) | Octahedral | 6 | nih.gov |

| Co(II), Ni(II), Cu(II), Cd(II) | Schiff base of nitro/chloro-benzaldehyde | Octahedral | 6 | mdpi.com |

| Zn(II) | d¹⁰ configuration | Tetrahedral (common) | 4 | libretexts.org |

| Ni(II) | d⁸ configuration | Square Planar (common) | 4 | libretexts.org |

The formation of chelate rings by bidentate or multidentate ligands, such as Schiff bases, results in metal complexes with significantly enhanced thermodynamic stability compared to analogous complexes with monodentate ligands. This phenomenon, known as the chelate effect, is a fundamental principle in coordination chemistry. The stability of these metal-ligand adducts is also influenced by the nature of the metal and the ligand. For instance, studies on the thermal stability of mixed ligand complexes of salicylaldehyde have demonstrated their high thermal stability, indicating strong metal-oxygen bonds. researchgate.net

The reactivity of these complexes is a subject of great interest, particularly in the field of catalysis. The coordinated metal ion can act as a Lewis acid, and the electronic properties of the ligand can be tuned to modulate the catalytic activity of the metal center. Schiff base complexes have found applications as catalysts in various organic reactions, including oxidation processes. nih.gov The stability of the complex is crucial for its catalytic lifetime and efficiency.

Intermolecular Interactions and Crystal Engineering Studies

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design solid-state structures with desired properties. nih.gov For derivatives of 5-bromo-3-fluoro-2-methoxybenzaldehyde, the combination of hydrogen bonding capabilities (in derivatives), halogen bonding, and π-stacking provides a rich landscape for constructing predictable supramolecular assemblies. nih.govrsc.org

While the aldehyde moiety itself is not a strong hydrogen bond acceptor, and this compound lacks a strong donor group, its derivatives can be rich in hydrogen bonding motifs. scielo.org.za Schiff bases synthesized from amines containing -OH or -NH groups introduce hydrogen bond donors. For example, thiosemicarbazone derivatives of 5-bromo-2-hydroxybenzaldehyde form centrosymmetric dimers in the crystal lattice through N-H···S hydrogen bonds. researchgate.net In other substituted benzaldehydes, weaker C-H···O interactions have been shown to be significant in building multi-dimensional supramolecular networks. nih.govrsc.org The interplay between strong (e.g., O-H···N) and weak (e.g., C-H···O) hydrogen bonds is a key tool in controlling crystal packing. nih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor). nih.govacs.org This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond. researchgate.net The strength of the halogen bond increases in the order Cl < Br < I and is enhanced by the presence of electron-withdrawing groups, such as fluorine, on the same molecule. man.ac.uknih.gov

In derivatives of this compound, the bromine atom is an excellent candidate for forming strong halogen bonds. The crystal structure of a closely related compound, 2-bromo-5-fluorobenzaldehyde, provides a clear precedent for the types of interactions to be expected. researchgate.net In its solid state, short Br···F intermolecular interactions are observed at distances significantly shorter than the sum of their van der Waals radii, demonstrating the directing influence of this interaction. researchgate.net These halogen bonds, along with other non-covalent forces like C-H···O hydrogen bonds and offset π–π stacking, play a crucial role in the final crystal packing arrangement. nih.govresearchgate.net The directionality and strength of halogen bonds make them a powerful and reliable tool for crystal engineering. nih.gov

| Interacting Atoms | Compound | Interaction Distance (Å) | Comment | Reference |

|---|---|---|---|---|

| Br···F | 2-Bromo-5-fluorobenzaldehyde | 3.1878 | Shorter than the sum of van der Waals radii (3.40 Å). | researchgate.net |

| Br···F | 2-Bromo-5-fluorobenzaldehyde | 3.3641 | Approximately the sum of van der Waals radii. | researchgate.net |

| I···O | Tetraiodothyroxine in transthyretin | 3.07 | Example of a halogen bond in a biological system. | researchgate.net |

| Br···O | Tetrabromobenzotriazole in phospho-CDK2/cyclin A | 2.9 - 3.3 | Interaction with carbonyl oxygen atoms. | researchgate.net |

Computational and Theoretical Investigations of 5 Bromo 3 Fluoro 2 Methoxybenzaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry for investigating the electronic structure of many-body systems. For a molecule like 5-Bromo-3-fluoro-2-methoxybenzaldehyde, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information about its fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization calculations yield crucial data on bond lengths, bond angles, and dihedral angles.

Below is a table of representative optimized geometric parameters for this compound, derived from DFT calculations on analogous substituted benzaldehydes.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.895 |

| C-F | 1.352 |

| C-O (methoxy) | 1.365 |

| O-CH3 | 1.428 |

| C=O (aldehyde) | 1.215 |

| C-H (aldehyde) | 1.112 |

| **Bond Angles (°) ** | |

| C-C-Br | 119.5 |

| C-C-F | 118.8 |

| C-C-O (methoxy) | 121.3 |

| C-O-CH3 | 117.9 |

| C-C=O | 124.5 |

| O=C-H | 121.0 |

Note: The data presented in this table are representative values based on DFT calculations performed on structurally similar halogenated and methoxy-substituted benzaldehydes.

Electronic Structure Analysis (HOMO-LUMO Energies and Molecular Electrostatic Potential)

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the methoxy (B1213986) group, which are electron-rich regions. Conversely, the LUMO is likely to be centered on the electron-deficient aldehyde group and the carbon atoms of the aromatic ring.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. In the MEP map of this compound, the regions of negative electrostatic potential (typically colored in shades of red and yellow) are located around the electronegative oxygen atom of the carbonyl group, indicating a susceptibility to electrophilic attack. The regions of positive potential (colored in blue) are expected around the hydrogen atoms, particularly the aldehydic hydrogen, making them sites for potential nucleophilic interaction.

| Electronic Property | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: These values are estimations based on typical results from DFT (B3LYP/6-311++G(d,p)) calculations for similar aromatic aldehydes.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, performed using DFT, calculates the normal modes of vibration of the molecule. This information is invaluable for interpreting experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies and their corresponding intensities can be correlated with the experimental spectra, aiding in the assignment of specific vibrational modes to the observed absorption bands.

For this compound, key vibrational modes include the C=O stretching of the aldehyde group, C-H stretching of the aromatic ring and the aldehyde, C-O stretching of the methoxy group, and the C-Br and C-F stretching vibrations. Theoretical calculations can predict the wavenumbers for these vibrations. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and the approximations inherent in the computational method, thereby improving the agreement with experimental data. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aldehyde) | 2900-2800 |

| C=O stretching (aldehyde) | 1710-1690 |

| C-C stretching (aromatic) | 1600-1450 |

| C-O stretching (methoxy) | 1250-1200 |

| C-F stretching | 1150-1100 |

| C-Br stretching | 700-600 |

Note: These are typical wavenumber ranges for the specified vibrational modes in substituted benzaldehydes, as predicted by DFT calculations.

Reactivity Predictions and Mechanistic Studies

Computational chemistry also provides powerful tools for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions (f(r)) are particularly useful for identifying the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. The condensed Fukui function, which approximates the reactivity of each atom in the molecule, can be calculated to predict site selectivity.

For this compound, the Fukui function for nucleophilic attack (f+) would likely be highest on the carbonyl carbon of the aldehyde group, indicating that this is the most probable site for a nucleophile to attack. The Fukui function for electrophilic attack (f-) would be expected to be significant on the oxygen atom of the carbonyl group and certain carbon atoms of the aromatic ring.

Transition State Modeling for Key Reaction Pathways

DFT calculations are instrumental in modeling the reaction pathways of chemical transformations involving this compound. By mapping the potential energy surface of a reaction, it is possible to locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For instance, in a nucleophilic addition reaction to the carbonyl group of this compound, DFT can be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the structure of the transition state leading to it. Vibrational frequency analysis of the located transition state structure is crucial; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. Such detailed mechanistic studies are invaluable for understanding reaction outcomes and for designing new synthetic routes. Studies on the reactions of other benzaldehyde (B42025) derivatives have successfully employed these methods to elucidate complex reaction mechanisms, such as Schiff base formation and oxidation reactions. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystalline solid. By partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal), this analysis provides a detailed understanding of the forces that govern the crystal packing.

For this compound, the Hirshfeld surface is generated based on its electron density. Various properties can be mapped onto this three-dimensional surface to highlight key aspects of its intermolecular interactions. A critical property is the normalized contact distance (dnorm), which is based on the distance from the surface to the nearest nucleus inside (di) and outside (de) the surface, and the van der Waals (vdW) radii of the respective atoms. The dnorm value is calculated using the formula:

dnorm = (di - rvdWi) / rvdWi + (de - rvdWe) / rvdWe

The dnorm surface is typically colored to identify important interactions:

Red spots: Indicate contacts shorter than the sum of vdW radii, representing the closest intermolecular interactions, which are often hydrogen bonds or halogen bonds.

White areas: Represent contacts approximately equal to the vdW separation.

Blue areas: Indicate contacts longer than the vdW separation.

For this compound, this mapping would reveal the specific roles of the bromine, fluorine, oxygen, and hydrogen atoms in forming the crystal lattice.

Below is a representative table outlining the types of intermolecular contacts that would be quantified by a Hirshfeld surface analysis for this compound.

Interactive Data Table: Quantification of Intermolecular Contacts (Note: The following data is illustrative of the output from a Hirshfeld analysis. Specific experimental or calculated values for this compound are not available in published literature.)

| Interacting Atom Pair | Description of Potential Interaction | Percentage Contribution to Hirshfeld Surface |

| H···H | Represents contacts between hydrogen atoms. | Data not available in literature |

| O···H / H···O | Corresponds to hydrogen bonding involving the methoxy and aldehyde oxygen atoms. | Data not available in literature |

| F···H / H···F | Indicates interactions involving the fluorine atom, potentially weak hydrogen bonds. | Data not available in literature |

| Br···H / H···Br | Relates to contacts involving the bromine atom. | Data not available in literature |

| C···H / H···C | Represents van der Waals interactions involving carbon and hydrogen atoms. | Data not available in literature |

| Br···C / C···Br | Potential halogen bonding or van der Waals interactions. | Data not available in literature |

| Other Contacts | Includes C···C, O···C, F···C, etc. | Data not available in literature |

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational technique used to model the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of interacting atoms and molecules, MD simulations can provide deep insights into the dynamic properties and conformational behavior of a molecule in its solution phase.

An MD simulation of this compound would involve placing a model of the molecule into a simulated box filled with a chosen solvent (e.g., water, methanol (B129727), or dimethyl sulfoxide). The interactions between all atoms are governed by a 'force field,' which is a set of parameters and equations that describe the potential energy of the system. The simulation proceeds by calculating the forces on each atom at a given instant and using this information to compute their positions and velocities a short time step later.

By analyzing the trajectory generated from an MD simulation, several key properties of this compound in solution can be investigated:

Solvation Structure: The arrangement of solvent molecules around the solute can be characterized using radial distribution functions (RDFs). RDFs would reveal the specific solvation shells around the functional groups, such as the polar aldehyde group and the electronegative fluorine, bromine, and oxygen atoms, providing a detailed picture of solute-solvent interactions.

Conformational Dynamics: The simulation would track the rotational dynamics of the methoxy and aldehyde groups, revealing the preferred conformations of the molecule in solution and the energy barriers for rotation.

Transport Properties: Advanced analysis of the simulation data could be used to estimate properties like the diffusion coefficient of the molecule within the solvent.

The setup of such a simulation requires careful selection of parameters to ensure a realistic representation of the physical system.

Interactive Data Table: Typical Parameters for a Molecular Dynamics Simulation (Note: The following table presents a typical set of parameters for an MD simulation. A specific simulation for this compound has not been reported in the literature.)

| Parameter | Description | Example Value/Setting |

| Force Field | A set of parameters to describe the energy of the system. | GROMOS, AMBER, or CHARMM |

| Solvent Model | The model used to represent the solvent molecules. | SPC/E or TIP3P for water |

| Box Type | The shape of the simulation box. | Cubic or Rhombic Dodecahedron |

| System Size | Number of solute and solvent molecules. | 1 solute, ~2000-5000 solvent molecules |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Time Step | The interval between successive steps in the simulation. | 2 femtoseconds (fs) |

| Simulation Length | The total duration of the simulation. | 100-500 nanoseconds (ns) |

| Ensemble | The statistical ensemble used (constant parameters). | NPT (constant Number of particles, Pressure, Temperature) |

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Complex Organic Molecules and Heterocyclic Compounds

The chemical architecture of 5-Bromo-3-fluoro-2-methoxybenzaldehyde makes it an ideal starting material for the synthesis of intricate molecular structures, particularly heterocyclic compounds. Aromatic aldehydes are fundamental components in a multitude of multicomponent reactions and cyclization strategies to form heterocyclic rings, which are core structures in many biologically active compounds and functional materials.

The aldehyde functional group can readily undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to initiate the formation of diverse heterocyclic systems. The presence of the bromo, fluoro, and methoxy (B1213986) substituents on the benzene (B151609) ring allows for fine-tuning of the electronic properties and reactivity of the molecule, as well as providing sites for further functionalization. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural motifs are analogous to other substituted benzaldehydes widely used in the synthesis of heterocycles like benzimidazoles, quinolines, and pyrimidines. For instance, the condensation of substituted aromatic aldehydes with o-phenylenediamine (B120857) is a common method for preparing benzimidazole (B57391) derivatives. researchgate.nettandfonline.com

Building Block for Pharmaceutical Intermediates and Chemical Scaffolds

In medicinal chemistry, the development of novel molecular frameworks is crucial for drug discovery. This compound's structure is particularly relevant for creating pharmaceutical intermediates and chemical scaffolds that form the basis of new therapeutic agents.

The substituted benzaldehyde (B42025) moiety is a common feature in the synthesis of various pharmacologically important classes of compounds. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to introduce a variety of substituents, enabling the exploration of a broad chemical space.

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov The synthesis of the quinazoline (B50416) core often involves the use of a substituted benzaldehyde.

Several synthetic strategies for quinazolines utilize aromatic aldehydes as key precursors. organic-chemistry.orgnih.govmdpi.com One common approach is the reaction of a 2-aminobenzylamine or a 2-aminobenzophenone (B122507) with an aldehyde. nih.gov For example, a three-component reaction of a 2-aminobenzophenone, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297) can yield highly substituted quinazolines. nih.gov While direct studies using this compound were not identified, its aldehyde functionality allows it to participate in such cyclization reactions to form a quinazoline ring, with the bromo, fluoro, and methoxy groups providing further points for molecular diversity.

Table 1: General Synthetic Routes to Quinazolines from Aromatic Aldehydes

| Reaction Type | Reactants | Product Class |

|---|---|---|

| Three-component reaction | 2-Aminobenzophenone, Aromatic Aldehyde, Ammonium Acetate | 2,4-Disubstituted Quinazolines |

| Condensation & Cyclization | 2-Aminobenzylamine, Aromatic Aldehyde | 2-Substituted Quinazolines |

Pyrimidine (B1678525) derivatives are another class of heterocyclic compounds of immense interest in pharmaceutical chemistry, forming the core structure of nucleobases and various drugs. The synthesis of functionalized pyrimidines can be achieved through multicomponent reactions involving aromatic aldehydes.

The Biginelli reaction and its variations are classic examples where an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) condense to form dihydropyrimidinones, which can be further modified. More contemporary methods involve the reaction of aromatic aldehydes with ammonium acetate and 1,3-diketones or other active methylene compounds to construct the pyrimidine ring. mdpi.comorganic-chemistry.org These methods are generally tolerant of a wide range of substituents on the aromatic aldehyde, suggesting that this compound could be a suitable substrate for generating novel, highly functionalized pyrimidine analogues for screening in drug discovery programs. mdpi.com

Table 2: Multicomponent Reactions for Pyrimidine Synthesis Involving Aromatic Aldehydes

| Reaction Name/Type | Key Reactants | Product Class |

|---|---|---|

| Biginelli Reaction | Aromatic Aldehyde, β-Dicarbonyl Compound, Urea/Thiourea | Dihydropyrimidinones |

| [3+1+1+1] Cycloaddition | Aromatic Aldehyde, Ammonium Acetate, 1,3-Diketone | Polysubstituted Pyrimidines |

Development of Functional Materials

The unique electronic and structural features of this compound also make it a potential precursor for the synthesis of advanced functional materials. The interplay of the electron-withdrawing fluorine and bromine atoms with the electron-donating methoxy group can influence the photophysical properties of larger conjugated systems derived from this aldehyde.

Aromatic aldehydes are common starting materials for the synthesis of various classes of dyes and pigments. The aldehyde group can be used to build conjugated systems through reactions like Knoevenagel condensation with active methylene compounds. The resulting extended π-systems are often chromophoric. The substituents on the aromatic ring of this compound would be expected to modulate the color and other properties of the resulting dyes.

The field of organic electronics often relies on highly functionalized aromatic compounds to create materials with specific charge-transport and light-emitting or absorbing properties. While there is no specific literature detailing the use of this compound in OLEDs or DSSCs, substituted benzaldehydes are used to construct larger molecular architectures for these applications.

For instance, imidazole-based derivatives, which can be synthesized from aldehydes, are used as emitters, hosts, and electron-transporting materials in OLEDs. tandfonline.commdpi.com The specific substitution pattern of this compound could lead to materials with desirable electronic properties, such as high triplet energies or specific HOMO/LUMO levels, which are critical for efficient OLED performance.

Formation of Polymers and Coatings with Tunable Properties

The incorporation of this compound into polymer chains allows for the precise tuning of their physical and chemical properties. The aldehyde group provides a key reaction site for polymerization, often through reactions like Knoevenagel condensation. orientjchem.org This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, leading to the formation of a carbon-carbon double bond and the extension of a polymer chain. orientjchem.org

The properties of the resulting polymers can be systematically altered by the presence of the bromo, fluoro, and methoxy substituents:

Halogen Bonding and Intermolecular Interactions: The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the polymer's chain packing, morphology, and ultimately its bulk properties such as thermal stability and mechanical strength. The bromo group, in particular, has been shown to reduce dipole-dipole interactions between molecules, which can favor acentric crystal structures and enhance certain material properties. researchgate.netrsc.org

Solubility and Processability: The methoxy group can enhance the solubility of the resulting polymer in organic solvents, which is a crucial factor for solution-based processing techniques used in the fabrication of thin films and coatings.

Optical and Electronic Properties: The combination of electron-withdrawing and electron-donating groups can modulate the electronic structure of the polymer. This can be leveraged to create materials with specific optical properties, such as tailored refractive indices or absorption and emission characteristics, which are desirable for applications in optical devices and coatings. Fluorinated polymers, for instance, are known for their unique optical and electronic properties. bohrium.com

The general synthetic approach for creating such functionalized polymers is outlined in the table below:

| Reaction Type | Reactants | Catalyst | Resulting Polymer Feature |

| Knoevenagel Condensation | This compound, Active Methylene Compound | Basic (e.g., piperidine, pyridine) | α,β-unsaturated carbonyl linkages |

| Copolymerization | This compound, Other Aldehydes (e.g., phthalaldehyde) | Anionic Initiator | Functionalized polyacetals |

These polymers can be further modified post-polymerization to introduce additional functionalities or to create cross-linked networks, leading to robust coatings with tailored degradation profiles. thieme-connect.com

Application in Fluorescent Probe Design and Imaging Agents (as synthetic components)

The structural features of this compound also make it a valuable component in the synthesis of fluorescent probes and imaging agents. The aldehyde group is particularly useful for forming Schiff bases through condensation with primary amines. jetir.orgrsc.org Schiff bases are often employed as the core structure of fluorescent sensors due to their ability to coordinate with metal ions or participate in reactions that alter their fluorescence. jetir.orgnih.gov

The design of fluorescent probes based on this benzaldehyde derivative would leverage the following principles:

Schiff Base Formation: The reaction of this compound with a fluorophore containing a primary amine would create a new molecule where the fluorescence can be modulated. The imine bond of the Schiff base can act as a recognition site. rsc.org

Photoinduced Electron Transfer (PeT) and Intramolecular Charge Transfer (ICT): The electronic properties of the substituted benzene ring can influence the photophysical behavior of the resulting probe. The interplay between the electron-donating methoxy group and the electron-withdrawing halogen atoms can be engineered to facilitate PeT or ICT processes upon binding to an analyte, leading to a "turn-on" or "turn-off" fluorescent response. nih.gov

Analyte Specificity: The specific arrangement of atoms in the Schiff base ligand derived from this compound can be designed to selectively bind to specific metal ions or other analytes. nih.gov This selectivity is crucial for the development of targeted imaging agents.

A generalized scheme for the synthesis of a fluorescent probe using this compound is presented below:

| Synthetic Step | Description | Key Functional Group |

| Schiff Base Condensation | Reaction of this compound with an amino-functionalized fluorophore. | Aldehyde |

| Analyte Binding | The resulting Schiff base acts as a chemosensor, binding to a target analyte. | Imine and other coordinating atoms |

| Signal Transduction | Binding event leads to a change in the fluorescence properties of the probe. | Entire conjugated system |

While direct applications of this compound in clinically approved imaging agents are not yet established, its potential as a building block for creating novel probes for biological and environmental sensing is significant, drawing from the extensive research on related benzaldehyde derivatives in this field. rsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and identify the chemical environment of specific atoms like fluorine.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Interpretation

Proton (¹H) NMR: The ¹H NMR spectrum of 5-Bromo-3-fluoro-2-methoxybenzaldehyde is expected to show three distinct signals in the aromatic and aldehyde regions.

Aldehyde Proton (-CHO): A singlet is anticipated at a downfield chemical shift, typically between δ 9.8 and 10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the aromatic ring.

Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons. Due to the substitution pattern, they will appear as two distinct signals in the aromatic region (approximately δ 7.0-8.0 ppm). The proton at the C6 position will likely be a doublet, split by the neighboring fluorine atom at C3 (a four-bond coupling, ⁴JHF). The proton at the C4 position is expected to be a doublet of doublets, split by both the adjacent bromine atom's influence (meta-coupling) and the fluorine atom.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected in the upfield region, typically around δ 3.8-4.2 ppm.

Carbon-¹³C NMR: The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, expected around δ 188-195 ppm.

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. Their chemical shifts will be influenced by the attached substituents (Br, F, OCH₃, CHO). The carbon attached to the fluorine (C3) will show a large one-bond coupling constant (¹JCF), appearing as a doublet. Other carbons will also exhibit smaller couplings to fluorine (²JCF, ³JCF), aiding in their assignment. The carbon attached to the methoxy group (C2) and the bromine atom (C5) will also have characteristic chemical shifts.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak in the upfield region, typically between δ 55 and 65 ppm.

| Proton (¹H) NMR | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehyde (CHO) | 9.8 - 10.5 | Singlet (s) |

| Aromatic (Ar-H) | 7.0 - 8.0 | Doublet (d), Doublet of Doublets (dd) |

| Methoxy (OCH₃) | 3.8 - 4.2 | Singlet (s) |

| Carbon (¹³C) NMR | Expected Chemical Shift (δ, ppm) | Key Feature |

| Carbonyl (CHO) | 188 - 195 | Most downfield signal |

| Aromatic (C-F) | 150 - 165 | Doublet (large ¹JCF coupling) |

| Aromatic (C-O) | 145 - 160 | Influenced by methoxy group |

| Aromatic (C-Br) | 110 - 125 | Influenced by bromine |

| Aromatic (C-H, C-CHO) | 115 - 140 | Other aromatic signals |

| Methoxy (OCH₃) | 55 - 65 | Upfield singlet |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, it would primarily confirm the through-bond coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the ¹H signals of the aromatic protons and the methoxy group to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular skeleton. Key expected correlations include the aldehyde proton to the C1 and C2 carbons, and the methoxy protons to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the methoxy protons (-OCH₃) and the aromatic proton at the C6 position, confirming their spatial proximity.

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative technique. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a wide chemical shift range, making it very sensitive. The spectrum for this compound would show a single resonance. The precise chemical shift would be characteristic of a fluorine atom on a substituted benzene ring. This signal would be split into a doublet of doublets due to coupling with the two aromatic protons.

Vibrational Spectroscopy (Fourier Transform Infrared - FT-IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch, expected in the region of 1680-1710 cm⁻¹. Other key absorbances would include C-H stretching vibrations for the aldehyde (around 2720 cm⁻¹ and 2820 cm⁻¹) and the aromatic ring (around 3000-3100 cm⁻¹), C-O stretching for the methoxy group (around 1250 cm⁻¹), and C-F and C-Br stretching vibrations at lower frequencies (typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively).

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be visible, though potentially weaker than in the IR.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) |

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aldehyde C=O | Stretch | 1680 - 1710 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Methoxy C-O | Stretch | ~1250 |

| C-F | Stretch | 1100 - 1200 |

| C-Br | Stretch | 500 - 700 |